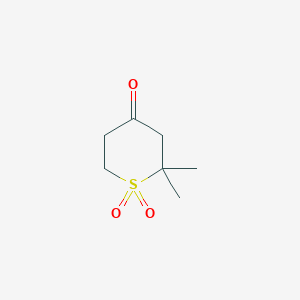

2,2-dimethyltetrahydro-4H-thiopyran-4-one 1,1-dioxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,2-Dimethyltetrahydro-4H-thiopyran-4-one 1,1-dioxide is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

Tetrahydro-4H-thiopyran-4-ones are most commonly synthesized from 3,3’-thiodipropanoates by intramolecular Dieckmann condensation in the presence of NaOMe or NaH . The intermediates obtained according to this route are 3-(alkoxycarbonyl)-4-oxotetrahydrothiopyrans, which are hydrolyzed and decarboxylated by heating in 10–15% H2SO4 .Molecular Structure Analysis

The molecular formula of this compound is C7H12O3S . The molecular weight is 176.23 .Applications De Recherche Scientifique

Heterocyclic Compound Synthesis

Research on acetylene derivatives has demonstrated the synthesis of various derivatives of tetrahydro-γ-thiopyrones. Through interactions and reductions, different compounds, including thiopyran amines, hydrochlorides, and benzoyl derivatives, have been synthesized. This research illustrates the compound's utility in creating heterocyclic compounds with potential applications in materials science and organic chemistry (Nazarov & Kuznetsova, 1954).

Photoluminescence

A study on oligothiophene-S,S-dioxides, including derivatives of thiopyran dioxides, reports high photoluminescence efficiencies both in solution and solid state. This property suggests applications in optoelectronic devices, such as light-emitting diodes (LEDs) and sensors, highlighting the compound's relevance in advanced materials research (Barbarella et al., 2001).

Photorearrangement Studies

Investigations into the photochemical behavior of thiopyran dioxides have shown high yields of stereoisomeric bicyclic photoproducts without SO2 extruded byproducts. These findings indicate the potential for developing novel photoresponsive materials or molecular switches based on such compounds (Jafarpour & Pirelahi, 2006).

Electrochemistry of Mixed-Valent Compounds

Research on mixed-valent diferrocenyl-dihydrothiopyran derivatives, including sulfide, sulfoxide, and sulfone forms, has explored their electrochemical and spectroelectrochemical properties. These studies contribute to understanding the electronic interactions in mixed-valent systems, with implications for developing redox-active materials (Kowalski et al., 2015).

Medicinal Chemistry Building Blocks

Efforts to develop synthetic strategies for cyclic sulfone derivatives have yielded efficient preparation methods for compounds like 4-amino-4-methyltetrahydro-2H-thiopyran 1,1-dioxide. Such compounds serve as important building blocks in medicinal chemistry, facilitating the synthesis of diverse pharmacologically relevant molecules (Hugelshofer et al., 2021).

Safety and Hazards

When handling 2,2-Dimethyltetrahydro-4H-thiopyran-4-one 1,1-dioxide, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Propriétés

IUPAC Name |

2,2-dimethyl-1,1-dioxothian-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3S/c1-7(2)5-6(8)3-4-11(7,9)10/h3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKXNFIMMZYPOCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)CCS1(=O)=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)piperidin-3-yl)oxy)pyrazine](/img/structure/B2939057.png)

![(3Z)-3-{[(3,5-dimethoxyphenyl)amino]methylene}-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2939059.png)

![2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 2,4-dichlorobenzoate](/img/structure/B2939064.png)

![3-benzyl-8-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2939072.png)

![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine](/img/structure/B2939073.png)

![2-[(4-methylbenzyl)sulfanyl]-3-propyl-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2939074.png)

![N-(3-((1R,5S)-4'-cyclopropyl-5'-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-8-yl)-1-phenylpropyl)cyclopropanecarboxamide](/img/structure/B2939078.png)